molecular formula C11H8BrN3O3S B2599699 [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1291832-05-7

[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2599699
CAS No.: 1291832-05-7
M. Wt: 342.17
InChI Key: WOJYGZDFNHYEDL-UHFFFAOYSA-N
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Description

[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a thiazole ring, a carbamoyl group, and a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the carbamoyl group and the bromopyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and the development of new diagnostic tools.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of [(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The thiazole ring and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The bromopyridine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules, such as:

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.

    1,2,4-Triazole: A heterocyclic compound with three nitrogen atoms in the ring, known for its diverse biological activities.

    5-Bromopyridine: A brominated pyridine derivative used in various organic synthesis applications.

Uniqueness

[(1,3-thiazol-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is unique due to its combination of a thiazole ring, carbamoyl group, and bromopyridine moiety. This unique structure provides a distinct set of chemical and biological properties, making it valuable for a wide range of applications in research and industry.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3S/c12-8-3-7(4-13-5-8)10(17)18-6-9(16)15-11-14-1-2-19-11/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYGZDFNHYEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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